molecular formula C22H20N4O B2790220 4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105239-79-9

4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2790220
CAS No.: 1105239-79-9
M. Wt: 356.429
InChI Key: VYWKJLQPXDYNIN-UHFFFAOYSA-N
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Description

The compound 4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazinone core. This scaffold is notable for its fused bicyclic structure, combining pyrazole and pyridazine rings. Key substituents include a cyclopropyl group at position 4, a 2-methylbenzyl group at position 6, and a phenyl group at position 1.

Properties

IUPAC Name

4-cyclopropyl-6-[(2-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-15-7-5-6-8-17(15)14-25-22(27)21-19(20(24-25)16-11-12-16)13-23-26(21)18-9-3-2-4-10-18/h2-10,13,16H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWKJLQPXDYNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyridazine family. This compound exhibits significant biological activity that has garnered attention in medicinal chemistry. Its structure, characterized by a bicyclic core and various substituents, suggests potential pharmacological properties.

  • Molecular Formula : C22H20N4O
  • Molecular Weight : 356.4 g/mol
  • CAS Number : 1105239-79-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The pyrazolo[3,4-d]pyridazine scaffold is known for its capacity to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazines. For example:

  • Inhibition of CDK2 and CDK9 : Compounds similar to this compound have demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory activity against these kinases .
  • Cell Proliferation Studies : In vitro assays have shown significant antiproliferative effects on human tumor cell lines such as HeLa and A375, with some derivatives exhibiting enhanced selectivity for cancerous cells over normal cells .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit various enzymes:

  • Protein Kinases : The pyrazolo[3,4-d]pyridazine core is associated with selective inhibition of kinases involved in cancer progression.
  • Other Targets : Research indicates potential interactions with other therapeutic targets, although specific data on this compound's selectivity is still emerging .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications on the cyclopropyl and benzyl groups:

  • Cyclopropyl Substitution : Variations in the cyclopropyl group have been linked to changes in potency against specific kinases.
  • Benzyl Modifications : Alterations in the benzyl moiety can enhance selectivity and reduce off-target effects .

Case Studies

Several case studies have provided insights into the therapeutic potential of compounds within this class:

  • Study on Anticancer Properties : A recent publication detailed the synthesis of several pyrazolo[3,4-d]pyridazines and their evaluation against various cancer cell lines. The study concluded that modifications at the 6-position significantly increased cytotoxicity .
  • Enzymatic Activity Assessment : Another study focused on the inhibitory effects of related compounds on CDK enzymes, demonstrating that structural variations could lead to improved selectivity profiles .

Data Table

PropertyValue
Molecular FormulaC22H20N4O
Molecular Weight356.4 g/mol
CAS Number1105239-79-9
Anticancer IC50 (CDK2)0.36 µM
Anticancer IC50 (CDK9)1.8 µM
Target Cell LinesHeLa, A375

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their differentiating features, based on substituents, core modifications, and synthetic pathways.

Compound Name Core Structure Substituents Key Properties/Findings Reference
Target Compound Pyrazolo[3,4-d]pyridazin-7(6H)-one 4-cyclopropyl, 6-(2-methylbenzyl), 1-phenyl Unique substituent combination; potential steric effects from cyclopropyl and 2-methylbenzyl groups. -
4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7(6H)-one 4-cyclopropyl, 6-(2-morpholino-2-oxoethyl), 1-(o-tolyl) Morpholino group enhances solubility; o-tolyl substituent introduces ortho-methyl steric effects.
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one Isoxazolo[3,4-d]pyridazin-7(6H)-one 4-cyclopropyl Isoxazole core differs from pyrazole; melting point 210–212°C; XLogP = 0.3 (hydrophilic).
3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo[3,4-b]pyridin-6(7H)-one 3-(4-chlorophenyl), 4-methyl, 1-phenyl Chlorophenyl group increases electron-withdrawing effects; synthesized via condensation with ethyl acetoacetate.
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolo[1,5-a]pyrazine fused to pyrido[1,2-a]pyrimidinone 4,6-dimethylpyrazolo, 1-propylpiperidinyl Piperidine substituent may enhance CNS penetration; dimethyl groups optimize steric bulk.

Key Observations:

Core Modifications: Replacement of the pyrazole ring with isoxazole (as in ) alters hydrogen-bonding capacity and metabolic stability.

Substituent Effects: Cyclopropyl: Present in both the target compound and , this group reduces conformational flexibility and may improve metabolic stability. 2-Methylbenzyl vs. Morpholino: The 2-methylbenzyl group (target) increases lipophilicity (higher XLogP), whereas the morpholino group () enhances solubility and hydrogen-bonding. Phenyl vs. o-Tolyl: The o-tolyl group in introduces steric hindrance compared to the phenyl group in the target compound.

Synthetic Pathways: The target compound’s synthesis may involve similar methods to those described in (reflux with phenacyl chloride) or (chlorination of fused diazinones). Derivatives like are synthesized via condensation reactions with ethyl acetoacetate, highlighting divergent routes for core functionalization.

Pharmacological Implications :

  • While biological data are absent in the evidence, substituent trends from analogs suggest the target compound’s 2-methylbenzyl group could enhance membrane permeability, whereas the cyclopropyl group may reduce oxidative metabolism.

Q & A

Q. What are the recommended synthetic pathways for 4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, and how can reaction conditions be optimized?

The synthesis of this pyrazolo-pyridazine derivative typically involves multi-step routes, starting with cyclization of substituted hydrazines or pyrazole intermediates. Key steps include:

  • Cyclopropane introduction : Use of cyclopropane-carboxylic acid derivatives under Buchwald-Hartwig coupling conditions to install the cyclopropyl group .
  • Benzyl group incorporation : Nucleophilic substitution or alkylation reactions to attach the 2-methylbenzyl moiety .
  • Core scaffold assembly : Cyclization of pyridazinone precursors with phenylhydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Optimization involves adjusting temperature (80–120°C), solvent polarity, and catalysts (e.g., Pd for cross-coupling). Purity is monitored via HPLC .

Q. How can researchers characterize the structural integrity and purity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and cyclopropane geometry .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
  • HPLC : To assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening focuses on kinase inhibition due to structural similarities to known pyrazolo-pyridazine kinase inhibitors :

  • Kinase inhibition assays : Use recombinant kinases (e.g., Plk1, Aurora kinases) with ATP-competitive binding assays. IC₅₀ values are determined via fluorescence polarization .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with EC₅₀ values compared to reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve kinase selectivity?

SAR strategies include:

  • Substituent variation : Modifying the cyclopropyl or 2-methylbenzyl groups to reduce steric hindrance and enhance binding pocket interactions .
  • Scaffold hopping : Replacing the pyridazinone core with triazolo-pyridazines to alter electronic properties .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic prioritization . Contradictions in activity data (e.g., high IC₅₀ in vitro but low cellular efficacy) may arise from poor solubility, requiring logP optimization .

Q. What experimental approaches resolve contradictions between in vitro and cellular activity data?

Discrepancies often stem from:

  • Solubility limitations : Measure solubility in PBS or cell culture media; use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .
  • Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific interactions .
  • Metabolic instability : Conduct microsomal stability assays (e.g., human liver microsomes) to assess CYP-mediated degradation .

Q. How can researchers investigate the compound’s mechanism of action beyond kinase inhibition?

Advanced methodologies include:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability .
  • RNA-seq/proteomics : Identify downstream pathways affected by treatment (e.g., apoptosis or cell cycle regulators) .
  • In vivo efficacy : Use xenograft models with pharmacokinetic (PK) analysis to correlate plasma exposure with tumor growth inhibition .

Q. What strategies mitigate synthetic challenges, such as low yields in cyclopropane functionalization?

Troubleshooting steps:

  • Catalyst screening : Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ with Xantphos) to improve cross-coupling efficiency .
  • Protecting group chemistry : Temporarily block reactive sites (e.g., NH groups) during cyclopropane installation .
  • Scale-up considerations : Optimize batch vs. flow chemistry for reproducibility in multi-gram syntheses .

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